molecular formula C17H16F3N3O2S B1301530 [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA

[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA

Cat. No.: B1301530
M. Wt: 383.4 g/mol
InChI Key: JWKGRVSWJFHZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core with a methoxy and trifluoromethylbenzyl group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA typically involves the condensation reaction between 3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde and thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA apart from similar compounds is its trifluoromethylbenzyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and potential biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H16F3N3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C17H16F3N3O2S/c1-24-15-8-11(9-22-23-16(21)26)5-6-14(15)25-10-12-3-2-4-13(7-12)17(18,19)20/h2-9H,10H2,1H3,(H3,21,23,26)

InChI Key

JWKGRVSWJFHZOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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